
2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene
Overview
Description
Its molecular formula is inferred as C₈H₅BrF₃, with a molecular weight approximating 243.43 g/mol (calculated based on structural analogs in and ). This compound is utilized in synthetic organic chemistry, particularly in pharmaceutical and agrochemical research, where fluorinated and brominated aromatic intermediates are critical for developing bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene typically involves the bromination and fluorination of appropriate precursor compounds. One common method is the bromination of 1-(1,1-difluoroethyl)-4-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the reactive nature of bromine and fluorine-containing intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in:
- Pharmaceutical Development : The compound is explored for its potential as an intermediate in drug synthesis, particularly for compounds targeting specific biological pathways.
- Agrochemical Production : Its reactivity allows for the development of novel agrochemicals with enhanced efficacy.
Medicinal Chemistry
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies suggest that derivatives of this compound may exhibit significant antimicrobial activity, making them candidates for new antibiotic agents.
- Anticancer Activity : Research has indicated that certain fluorinated compounds can interact with cancer cell lines, leading to further exploration of their mechanisms as potential anticancer drugs.
Material Science
In material science, this compound is utilized in:
- Polymer Chemistry : It acts as a precursor for synthesizing specialty polymers with unique thermal and mechanical properties.
- Advanced Materials : Its unique electronic properties due to the presence of halogens make it suitable for developing materials used in electronics and photonics.
Case Studies and Research Findings
Numerous studies have documented the applications and effects of this compound:
- Pharmaceutical Research : A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their anticancer properties against various cancer cell lines. The results indicated promising activity that warrants further investigation into structure-activity relationships.
- Material Science Applications : Research conducted at a leading university demonstrated how this compound could be integrated into polymer matrices to enhance thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related halogenated benzenes, focusing on substituent effects, reactivity, physical properties, and applications.
Structural and Substituent Comparisons
Physical Properties
- Boiling Point and Solubility : While exact data for the target compound are unavailable, analogs like 1,1'-(bromomethylene)bis(4-fluorobenzene) (CAS 345-90-4) have a predicted boiling point of 302.4°C and solubility in chloroform and acetonitrile .
- Density : Estimated at 1.48 g/cm³ based on structurally similar compounds .
Biological Activity
2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene is an organic compound with potential applications in various fields, including medicinal chemistry and biological research. Its unique structure, characterized by multiple halogen substituents, allows it to interact with biological molecules in significant ways. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.
- Molecular Formula : C₇H₄BrF₃
- Molecular Weight : 225.01 g/mol
- CAS Number : 845866-81-1
The biological activity of this compound primarily involves its interactions with enzymes and receptors. The bromine and fluorine atoms in its structure facilitate strong binding to active sites of various proteins, potentially inhibiting their activity or altering their function. The compound's mechanism can be summarized as follows:
- Enzyme Interaction : The compound can bind to the active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
- Protein-Ligand Interactions : It may form covalent bonds with specific amino acid residues in proteins, influencing their structural and functional properties.
Biological Activity Studies
Recent studies have focused on the compound's potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Below is a summary of key findings:
Toxicity Profile
Understanding the toxicity of this compound is crucial for assessing its safety for use in research and potential therapeutic applications. The following data outlines its toxicity based on animal studies:
- Acute Toxicity (LD50) :
- Inhalation Studies :
Case Studies
Several case studies have highlighted the compound's biological potential:
- Antimicrobial Effects : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against various pathogens, indicating its utility in developing new antimicrobial agents.
- Cancer Research : Research has shown that this compound induces apoptosis in specific cancer cell lines, suggesting that it may serve as a lead compound for anticancer drug development.
- Enzyme Inhibition Studies : Investigations into its interactions with key metabolic enzymes revealed that it could act as a competitive inhibitor, providing insights into its role in metabolic pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-bromo-1-(1,1-difluoroethyl)-4-fluorobenzene, and how do reaction conditions influence yield?
The synthesis typically involves bromination of a fluorinated precursor (e.g., 4-fluorobenzene derivatives) using brominating agents like N-bromosuccinimide (NBS) or HBr in the presence of catalysts. A key step is the introduction of the difluoroethyl group via nucleophilic substitution or radical-mediated pathways. Reaction temperature (e.g., 0–60°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents significantly impact yields, with optimal conditions achieving ~70–85% efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : NMR is critical for resolving fluorine environments (e.g., difluoroethyl vs. aromatic fluorine signals). NMR helps identify proton splitting patterns near electronegative substituents.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (225.01 g/mol) and isotopic patterns from bromine.
- XRD : Single-crystal X-ray diffraction provides definitive structural validation, particularly for verifying substitution patterns on the benzene ring .
Advanced Research Questions
Q. How does the electron-withdrawing nature of substituents influence reactivity in palladium-catalyzed cross-coupling reactions?
The bromine atom and difluoroethyl group act as strong electron-withdrawing groups, polarizing the aromatic ring and enhancing oxidative addition efficiency in Pd-catalyzed reactions (e.g., Suzuki-Miyaura couplings). However, steric hindrance from the difluoroethyl group can reduce coupling yields with bulky aryl boronic acids. Optimization of ligands (e.g., XPhos) and bases (e.g., CsCO) is essential, with reported yields ranging from 79–93% for heteroarene couplings .
Q. What computational methods are used to predict the compound’s reactivity in radical-mediated reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond dissociation energies (BDEs) for C-Br and C-F bonds, predicting sites prone to radical cleavage. Solvent effects are simulated using polarizable continuum models (PCM). These studies guide experimental design, such as selecting initiators (e.g., AIBN) for controlled radical polymerization or functionalization .
Q. How do contradictory data on electrochemical bromofunctionalization yields arise, and how can they be resolved?
Discrepancies in yields (e.g., 60–93% for alkene dibromination) often stem from variations in electrode materials (Pt vs. graphite), current density, or electrolyte composition (e.g., HBr concentration). Systematic studies using design of experiments (DoE) frameworks can isolate critical variables. For example, flow reactors improve reproducibility by maintaining consistent residence times and minimizing side reactions .
Q. What strategies mitigate competing side reactions during difluoroethyl group installation?
Competing elimination (e.g., HF loss) is minimized by using mild bases (e.g., KF) and low temperatures. Protecting groups (e.g., silyl ethers) shield reactive sites during sequential functionalization. Recent advances in photoredox catalysis enable selective radical addition to the benzene ring, reducing byproduct formation .
Q. Methodological Considerations
Q. How are regioselectivity challenges addressed in electrophilic aromatic substitution (EAS) reactions?
The bromine atom directs incoming electrophiles to the meta position relative to itself, while the difluoroethyl group exerts ortho/para-directing effects. Competing directing effects require careful control of reaction kinetics (e.g., slow addition of electrophiles) or use of directing auxiliaries (e.g., transient directing groups in transition metal catalysis) .
Q. What are the best practices for handling air- and moisture-sensitive reactions involving this compound?
- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reagent addition).
- Purge solvents with inert gases (N, Ar) and store the compound under anhydrous conditions (e.g., molecular sieves).
- Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy to detect intermediate species .
Properties
IUPAC Name |
2-bromo-1-(1,1-difluoroethyl)-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-8(11,12)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWXVLPLYCRPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251893 | |
Record name | 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-86-6 | |
Record name | 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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